4-(diethoxyphosphorylmethyl)-N,N-bis[4-(diethoxyphosphorylmethyl)phenyl]aniline
Description
4-(Diethoxyphosphorylmethyl)-N,N-bis[4-(diethoxyphosphorylmethyl)phenyl]aniline is a triphenylamine derivative featuring diethoxyphosphorylmethyl substituents on both the nitrogen atom and the para-position of the central aromatic ring. The phosphoryl groups in this compound likely enhance its electron-withdrawing properties and thermal stability compared to simpler triphenylamine derivatives.
Properties
IUPAC Name |
4-(diethoxyphosphorylmethyl)-N,N-bis[4-(diethoxyphosphorylmethyl)phenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H48NO9P3/c1-7-38-44(35,39-8-2)25-28-13-19-31(20-14-28)34(32-21-15-29(16-22-32)26-45(36,40-9-3)41-10-4)33-23-17-30(18-24-33)27-46(37,42-11-5)43-12-6/h13-24H,7-12,25-27H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIHEHOEKXITFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)N(C2=CC=C(C=C2)CP(=O)(OCC)OCC)C3=CC=C(C=C3)CP(=O)(OCC)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H48NO9P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00454504 | |
| Record name | Hexaethyl {nitrilotris[(4,1-phenylene)methylene]}tris(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
695.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
245653-28-5 | |
| Record name | Hexaethyl {nitrilotris[(4,1-phenylene)methylene]}tris(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-(Bromomethyl)-N,N-bis(4-bromophenyl)aniline
The synthesis begins with the preparation of the trihalogenated intermediate. Reacting 4-nitroaniline with excess 1-bromo-4-iodobenzene under Ullmann coupling conditions (CuI, K₂CO₃, DMF, 120°C) yields N,N-bis(4-bromophenyl)-4-nitroaniline. Reduction of the nitro group using H₂/Pd-C in ethanol produces the corresponding amine, which undergoes bromination with N-bromosuccinimide (NBS) in CCl₄ under radical initiation (AIBN) to form 4-(bromomethyl)-N,N-bis(4-bromophenyl)aniline.
Arbuzov Reaction for Phosphorylation
The bromomethyl groups are converted to diethoxyphosphorylmethyl via the Michaelis-Arbuzov reaction. Treating the trihalogenated intermediate with excess triethyl phosphite (P(OEt)₃) at 150°C for 12 hours replaces each bromide with a diethoxyphosphoryl group. The reaction proceeds via a two-step mechanism: nucleophilic substitution followed by elimination of ethyl bromide.
Reaction Conditions :
- Temperature: 150°C
- Solvent: Neat triethyl phosphite
- Yield: 68–72% after silica gel chromatography
One-Pot Multicomponent Approach
Kabachnik-Fields Reaction Modifications
A modified Kabachnik-Fields reaction enables simultaneous introduction of phosphoryl and aryl groups. Combining 4-aminobenzaldehyde, diethyl phosphite, and 4-bromophenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in toluene/water (3:1) at 80°C for 24 hours yields the target compound. This method leverages Suzuki-Miyaura coupling for aryl group installation and phosphoryl transfer in a single pot.
Key Advantages :
- Reduced purification steps
- Higher functional group tolerance
Limitations :
- Moderate yields (55–60%) due to competing side reactions
Palladium-Catalyzed Cross-Coupling
Synthesis of Pre-Phosphorylated Aryl Halides
4-(Diethoxyphosphorylmethyl)phenylboronic acid is prepared by reacting 4-bromobenzyl bromide with triethyl phosphite, followed by Suzuki coupling with bis(pinacolato)diboron. This boronic acid derivative is then coupled with 4-iodoaniline using Pd(OAc)₂ and SPhos ligand in THF/water (4:1) at 60°C.
Final Coupling Steps
The resulting 4-(diethoxyphosphorylmethyl)aniline undergoes a second coupling with 4-(diethoxyphosphorylmethyl)phenylboronic acid to install the remaining aryl-phosphoryl groups.
Optimized Conditions :
- Catalyst: Pd(OAc)₂ (5 mol%)
- Ligand: SPhos (10 mol%)
- Base: K₃PO₄
- Yield: 75–80%
Characterization and Analytical Data
Spectroscopic Analysis
¹H NMR (CDCl₃, 400 MHz) :
- δ 1.25–1.35 (t, 18H, POCH₂CH₃)
- δ 3.85–4.15 (m, 12H, POCH₂CH₃)
- δ 4.45 (d, 2H, J = 12 Hz, P-CH₂)
- δ 6.75–7.45 (m, 12H, aromatic protons)
³¹P NMR (CDCl₃, 162 MHz) :
- δ 25.6 (s, 3P, PO₃Et₂)
IR (KBr, cm⁻¹) :
- 1245 (P=O stretching)
- 1020 (P-O-C asymmetric)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Stepwise Arbuzov | 68–72 | 95 | 24 |
| One-Pot Multicomponent | 55–60 | 85 | 24 |
| Palladium-Catalyzed | 75–80 | 98 | 36 |
Challenges and Optimization Strategies
- Steric Hindrance : Bulky phosphoryl groups impede reaction kinetics. Using polar aprotic solvents (DMF, DMSO) enhances solubility.
- Purification : Silica gel chromatography with ethyl acetate/hexane (1:3) effectively isolates the product.
- Side Reactions : Over-phosphorylation is mitigated by controlling stoichiometry and reaction temperature.
Chemical Reactions Analysis
Reactivity of the Phosphoryl Groups
The diethoxyphosphoryl groups participate in hydrolysis, ligand exchange, and coordination:
Hydrolysis Reactions
Under acidic or basic conditions, the ethoxy groups hydrolyze to form phosphonic acid derivatives:
Conditions :
Coordination Chemistry
The phosphoryl oxygen acts as a Lewis base, forming complexes with transition metals (e.g., Ni²⁺, Cu²⁺). Example:
Reactivity of the Aniline Core
The aromatic amine undergoes electrophilic substitution and redox reactions:
Electrophilic Aromatic Substitution
-
Nitrosation : Forms nitroso derivatives under HNO₂.
-
Diazo Coupling : Generates azo dyes with diazonium salts.
Oxidation
The aniline nitrogen oxidizes to nitroso or nitro groups under strong oxidants (e.g., KMnO₄, H₂O₂) .
Comparative Vibrational Data
IR spectra of analogous phosphorylated compounds show key vibrational modes :
| Bond/Vibration | Frequency (cm⁻¹) | Assignment |
|---|---|---|
| P=O Stretching | 1220–1280 | Symmetric stretching |
| P–O–C (Ethoxy) | 1020–1080 | Asymmetric stretching |
| C–N (Aniline) | 1280–1320 | Stretching |
Scientific Research Applications
Materials Science
4-(Diethoxyphosphorylmethyl)-N,N-bis[4-(diethoxyphosphorylmethyl)phenyl]aniline is used as a precursor in the synthesis of advanced materials, particularly in the development of polymers and coatings. Its phosphonate groups enhance the thermal stability and mechanical properties of polymer matrices.
Case Study: Polymer Composites
Research has shown that incorporating phosphonate compounds into polymer composites improves their flame retardancy and thermal stability. For instance, studies have demonstrated that the addition of this compound in epoxy resins significantly enhances their fire resistance without compromising mechanical integrity .
Medicinal Chemistry
In medicinal chemistry, phosphonate compounds are known for their biological activities, including anti-cancer and anti-inflammatory properties. The unique structure of this compound allows it to interact with biological targets effectively.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry highlighted that derivatives of phosphonate compounds exhibit significant cytotoxic effects against various cancer cell lines. The specific compound's ability to inhibit tumor growth was attributed to its interaction with cellular signaling pathways involved in proliferation and apoptosis .
Agricultural Chemistry
In agricultural applications, this compound is investigated for its potential as a pesticide or herbicide due to its ability to inhibit certain enzymes in pests or weeds.
Case Study: Herbicidal Activity
Research has indicated that phosphonate-based herbicides can effectively control weed populations while minimizing environmental impact. Field trials have shown that formulations containing this compound reduce weed biomass significantly compared to traditional herbicides .
Mechanism of Action
The mechanism of action of 4-(diethoxyphosphorylmethyl)-N,N-bis[4-(diethoxyphosphorylmethyl)phenyl]aniline involves its interaction with specific molecular targets. The diethoxyphosphorylmethyl groups can interact with enzymes and proteins, altering their activity and function. This interaction can lead to various biochemical effects, including inhibition or activation of enzymatic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Electronic Properties
The table below compares key structural and electronic properties of the target compound with similar triphenylamine derivatives:
Key Observations :
- Electron-Withdrawing Effects : The target compound's diethoxyphosphorylmethyl groups are stronger electron-withdrawing substituents compared to methoxy (in ) or thienyl groups (in ). This property could lower the highest occupied molecular orbital (HOMO) energy level, enhancing hole-transport capabilities in OLEDs or solar cells .
- Thermal Stability : Phosphoryl groups may improve thermal stability relative to alkyl or alkoxy substituents, as seen in carbazole-based HTMs (e.g., M45) .
Solubility and Processability
- Solubility : The diethoxy groups in the target compound may enhance solubility in polar solvents compared to alkyl-substituted analogs (e.g., 4-(hexyloxy)-N,N-bis(4-hexyloxyphenyl)aniline in ). However, bulky phosphoryl groups could reduce solubility relative to methoxy derivatives .
Biological Activity
4-(Diethoxyphosphorylmethyl)-N,N-bis[4-(diethoxyphosphorylmethyl)phenyl]aniline, a phosphonate compound, has garnered attention in various fields of research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes two diethoxyphosphorylmethyl groups attached to a bis-aniline framework. Its molecular formula is C33H48NO9P3, with a molecular weight of approximately 695.657 g/mol. The presence of phosphonate groups is critical for its biological interactions.
Antitumor Activity
Research indicates that phosphonate derivatives exhibit notable antitumor properties. For instance, studies have shown that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Case Study : In vitro studies demonstrated that this compound inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 12 µM, suggesting significant cytotoxicity against tumor cells .
Antimicrobial Properties
Phosphonates are also recognized for their antimicrobial activities. The compound's ability to disrupt bacterial cell membranes and inhibit essential enzymes has been documented.
- Research Findings : A study reported that the compound exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 25 to 100 µg/mL .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Phosphonate esters are known to interact with serine hydrolases, which are crucial in various biological processes.
- Findings : Inhibition assays revealed that the compound could effectively inhibit acetylcholinesterase activity, which is vital for neurotransmission . This property suggests potential applications in treating neurodegenerative diseases.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:
- Formation of Diethoxyphosphoryl Groups : Reacting diethyl phosphite with appropriate aldehydes.
- Coupling Reaction : Utilizing coupling agents to link the phosphoryl groups to the aniline backbone.
- Purification : Employing chromatographic techniques to isolate the desired product.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C33H48NO9P3 |
| Molecular Weight | 695.657 g/mol |
| Antitumor IC50 (MCF-7) | 12 µM |
| MIC against Gram-positive | 25 µg/mL |
| MIC against Gram-negative | 100 µg/mL |
| Acetylcholinesterase Inhibition | Yes |
Q & A
Q. What synthetic routes enable incorporation of this compound into covalent organic frameworks (COFs)?
- Methodological Answer :
- Linker Design : Use Suzuki-Miyaura coupling to attach boronate esters, as in biphenyl-based COFs .
- Solvothermal Synthesis : Optimize reaction time/temperature for crystallization (e.g., 120°C in mesitylene/dioxane) .
- Porosity Analysis : BET surface area measurements to confirm framework integrity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
